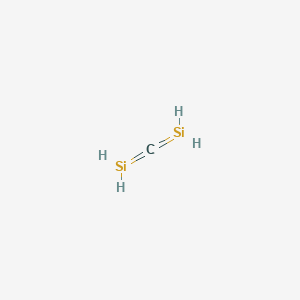

Disilicon carbide

Description

Structure

3D Structure

Properties

CAS No. |

12070-04-1 |

|---|---|

Molecular Formula |

CH4Si2 |

Molecular Weight |

72.21 g/mol |

IUPAC Name |

silylidenemethylidenesilane |

InChI |

InChI=1S/CH4Si2/c2-1-3/h2-3H2 |

InChI Key |

KTKBIIGPCQPDIO-UHFFFAOYSA-N |

Canonical SMILES |

C(=[SiH2])=[SiH2] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Disilicon Carbide

Ab Initio Calculations of Electronic States and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing the electronic states of disilicon carbide.

Ground Electronic State Characterization of Si2C

Theoretical studies have established that the ground electronic state of this compound is of ¹Σ⁺g symmetry. rsc.org This designation indicates a singlet state with no net electronic spin, symmetric with respect to inversion, and having no electronic orbital angular momentum along the molecular axis. Ab initio molecular orbital calculations have consistently shown that the molecule adopts a linear geometry in its ground state. rsc.org

Excited Electronic Singlet and Triplet States Analysis

Computational analyses have also explored the excited electronic states of Si2C. The lowest allowed electronic transition is predicted to be from the ground state (X¹Σ⁺g) to the ¹Σ⁺u excited state. rsc.org The calculated energy for this transition is 3.08 eV. rsc.org While detailed analyses of a broad range of singlet and triplet excited states are not extensively documented in the readily available literature, time-dependent density functional theory (TDDFT) has been shown to be a reliable method for calculating the energies of excited states that can be described by a single electron configuration, often with an accuracy of 0.1 eV or better.

Potential Energy Surfaces and Barriers to Linearity

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For this compound, the PES of the ground electronic state has a minimum at a linear configuration. However, the molecule can bend, and the energy required to deform it from its linear equilibrium geometry to a bent transition state is known as the barrier to linearity. Experimental determination, through analysis of the bending coordinate, has placed this barrier at 783(48) cm⁻¹. Theoretical calculations are in good agreement, providing a value of 802(9) cm⁻¹. The study of the PES is crucial for understanding the vibrational dynamics of the molecule.

Avoided Crossings and Conical Intersections in Excited States

Avoided crossings and conical intersections are phenomena that occur when two potential energy surfaces of the same symmetry approach each other. At an avoided crossing, the surfaces repel each other, while at a conical intersection, they intersect. These features play a critical role in non-adiabatic transitions between electronic states. While the general principles of avoided crossings and conical intersections are well-established in quantum chemistry, specific computational investigations detailing their presence and characteristics in the excited states of this compound are not extensively reported in the surveyed scientific literature.

Quantum Chemical Methodologies for Molecular Structure Elucidation

Quantum chemical methods are powerful tools for determining the precise geometric arrangement of atoms in a molecule. mdpi.com

Equilibrium Geometries and Bond Parameters Determination

High-level ab initio calculations are employed to find the equilibrium geometry of a molecule, which corresponds to the minimum on its potential energy surface. mdpi.com For this compound, the consensus from theoretical studies is that the ground state possesses a linear Si-C-Si structure. rsc.org This linearity dictates a bond angle of 180°. While precise, state-of-the-art calculated values for the Si-C bond length in the ground state of Si2C are not consistently reported across a wide range of recent literature, the determination of such parameters is a standard output of these computational methods.

| Parameter | Value | Method |

| Ground Electronic State | ¹Σ⁺g | Ab initio Molecular Orbital Theory |

| Geometry | Linear | Ab initio Molecular Orbital Theory |

| Barrier to Linearity | 783(48) cm⁻¹ | Experimental |

| Barrier to Linearity | 802(9) cm⁻¹ | Theoretical Calculation |

| Lowest Allowed Transition | ¹Σ⁺u ← X¹Σ⁺g | Ab initio Molecular Orbital Theory |

| Transition Energy | 3.08 eV | Ab initio Molecular Orbital Theory |

Isotopic Substitution Effects on Si2C Structure

The geometric structure of this compound has been precisely determined through a combination of microwave spectroscopy and isotopic substitution. The rotational spectrum of the primary isotopologue, along with those containing silicon-29, silicon-30, and carbon-13, were analyzed to establish its equilibrium structure. This analysis confirmed that Si2C possesses an isosceles triangle geometry.

The equilibrium structure was determined with high precision by correcting the experimentally derived rotational constants for vibrational effects that were calculated using quantum-chemical methods. This approach yielded an equilibrium Si-C bond length of 1.693(1) Å and a Si-C-Si apex angle of 114.87(5)°. acs.org The use of isotopic data was crucial in confirming the C2v symmetry of the molecule and in refining the structural parameters to a high degree of accuracy. The change in the molecule's moment of inertia upon isotopic substitution allows for the precise location of the substituted atom within the molecular frame, a technique fundamental to experimental structure determination.

Variational and Perturbative Approaches for Rovibrational Levels

The analysis of the high-resolution rovibrational spectrum of this compound necessitates the use of sophisticated theoretical models, such as variational and perturbative methods. These approaches are employed to accurately model the energy levels and transitions observed in spectroscopic experiments. For Si2C, a global fit of experimental data, encompassing both new infrared transitions and previously recorded millimeter-wavelength rotational transitions, was performed to derive a precise set of molecular parameters for both the ground and the ν3 vibrationally excited state. nih.gov

Such a global analysis typically involves a Hamiltonian that includes terms for the rotational energy, centrifugal distortion, and interactions between different vibrational states. Perturbation theory is often used to account for smaller interactions, like Coriolis forces, that can cause shifts in the expected energy levels. The excellent agreement between the experimental data and the theoretical model validates the chosen computational approach and the resulting molecular constants. nih.gov

Advanced Computational Spectroscopy for this compound

Advanced computational techniques have been pivotal in predicting and interpreting the complex spectroscopic features of this compound.

Prediction of Rotational and Centrifugal Distortion Constants

Theoretical calculations have been essential in guiding the laboratory detection of this compound. High-level ab initio quantum chemical calculations can predict the rotational constants (A, B, and C) and centrifugal distortion constants with high accuracy. These constants describe how the rotational energy levels of a molecule are affected by its shape and its distortion due to centrifugal forces during rotation.

For the ground vibrational state of Si2C, a global fit of experimental data led to the refinement of these parameters. nih.gov The analysis of 183 infrared transitions, in conjunction with pure rotational transitions, allowed for the determination of a comprehensive set of molecular parameters for the (001) vibrationally excited state as well. nih.gov

Table 1: Ground State Rotational and Centrifugal Distortion Constants for this compound

| Parameter | Value (MHz) |

|---|---|

| A | 23924.9354(12) |

| B | 10022.3846(10) |

| C | 7035.15589(78) |

| ΔJ | 0.006934(20) |

| ΔJK | 0.08183(13) |

| ΔK | 0.20166(48) |

| δJ | 0.0019251(85) |

| δK | 0.03154(33) |

Data sourced from a global fit analysis of experimental data. nih.gov

Anharmonic Vibrational Frequencies and Force Fields

The vibrational spectrum of Si2C is characterized by its fundamental modes, which include a symmetric stretch (ν1), a bending mode (ν2), and an antisymmetric stretch (ν3). Quantum chemical calculations performed at the coupled-cluster level of theory have been instrumental in predicting the frequencies of these modes. nih.gov

The ν3 antisymmetric stretching mode has been studied in detail using high-resolution infrared spectroscopy, with a band origin observed around 1212.1 cm⁻¹. nih.gov The agreement between the experimentally observed frequency and the theoretically calculated anharmonic frequency provides a strong benchmark for the accuracy of the computational methods used. These calculations typically involve the computation of the molecule's potential energy surface beyond the simple harmonic approximation, including cubic and quartic force constants to account for anharmonicity.

Table 2: Predicted Anharmonic Vibrational Frequencies for this compound

| Mode | Symmetry | Frequency (cm⁻¹) |

|---|---|---|

| ν1 (sym. stretch) | a1 | 658 |

| ν2 (bend) | b2 | 396 |

| ν3 (asym. stretch) | b1 | 1228 |

Frequencies obtained from coupled-cluster calculations. nih.gov

Coriolis-Type Interactions in Vibrationally Excited States

In the high-resolution infrared spectrum of the ν3 band of this compound, perturbations were observed for the rotational levels of the vibrationally excited (001) state. Specifically, the Kₐ = 0 and Kₐ = 2 levels were found to be perturbed by a Coriolis-type interaction. nih.gov

This interaction arises from the coupling between the vibrational and rotational motions in the molecule. The analysis of the spectrum revealed that these perturbations are caused by energetically close-lying levels of the symmetric stretching and triple-excited bending modes, denoted as (130). nih.gov The identification and analysis of such interactions are critical for the accurate assignment of the spectrum and for obtaining a precise set of molecular constants for the interacting states. This phenomenon underscores the complexity of the rovibrational energy level structure even in a relatively small molecule like Si2C.

Dipole Moment Calculations and Spectroscopic Intensities

This compound is a polar molecule, and as such, it possesses a permanent electric dipole moment. Theoretical calculations are crucial for predicting the magnitude and orientation of this dipole moment. The calculated dipole moment is essential for predicting the intensities of rotational transitions, which is a key piece of information for planning and interpreting radio astronomical searches for this molecule in interstellar space. acs.org

The intensity of vibrational transitions, observed in infrared spectroscopy, is also dependent on the change in the dipole moment with respect to the vibrational motion. The successful observation of the ν3 fundamental band of Si2C confirms that this vibrational mode is infrared-active, meaning it induces a change in the molecule's dipole moment. The experimental results, supported by quantum chemical calculations, provide a comprehensive picture of the spectroscopic properties of this compound. nih.gov

Density Functional Theory (DFT) and Beyond-DFT Applications

Density Functional Theory (DFT) has become a important tool in computational materials science, enabling the investigation of the electronic structure and properties of materials from first principles. In the context of this compound (Si₂C), DFT and more advanced computational methods have been employed to predict and understand its behavior at the atomic level, particularly in its two-dimensional (2D) form and as small clusters. These theoretical studies provide insights that are often difficult to obtain experimentally.

DFT calculations are instrumental in modeling the interactions between molecules and surfaces, providing key data on adsorption energies and reaction pathways. While specific studies focusing solely on this compound (Si₂C) as a substrate are limited, research on related silicon carbide systems provides a strong indication of its potential surface reactivity.

For instance, DFT has been used to explore the adsorption of various molecules on silicon carbide nanosheets and nanotubes. These studies reveal that the interaction strength and the likelihood of a chemical reaction are highly dependent on the surface's electronic properties and the nature of the adsorbing molecule. mdpi.com The adsorption energy, a key metric calculated using DFT, indicates how strongly a molecule is bound to the surface. A more negative adsorption energy typically signifies a more stable adsorption. youtube.com

In the broader context of silicon carbide materials, DFT calculations have shown that surface defects and the specific atomic arrangement (e.g., Si-terminated or C-terminated surfaces) can significantly influence adsorption and catalytic activity. researchgate.net For a hypothetical Si₂C surface, it is expected that the presence of both silicon and carbon atoms would lead to a rich and complex surface chemistry, with different sites exhibiting varying affinities for different adsorbates. Theoretical investigations into the dissociative adsorption of molecules like silane (SiH₄) and germane (GeH₄) on SiGe surfaces have demonstrated the power of DFT in elucidating reaction mechanisms and energetics, a similar approach that can be applied to Si₂C surfaces. colab.ws

Table 1: Illustrative Adsorption Energies from DFT Studies on Related Materials

| Adsorbate | Substrate | Adsorption Energy (eV) | Type of Interaction |

| Glycine | h-SiC sheet | Stronger than on h-BN | Chemisorption |

| Acetic Acid | SiC Nanotubes | Varies with configuration | Molecular and Dissociative |

| Methanol | Fullerene-like structures | Favorable | Catalytic Decomposition |

This table is illustrative and based on findings for related silicon carbide materials to infer potential characteristics of Si₂C surfaces.

Strain engineering is a powerful technique to tune the electronic and optical properties of 2D materials. DFT calculations have been effectively used to predict the effects of mechanical strain on the band structure of 2D silicon carbide monolayers. nepjol.info

For a strain-free 2D SiC monolayer, it is a direct bandgap semiconductor. nepjol.info However, the application of biaxial strain can significantly alter its electronic properties. Compressive strain tends to increase the bandgap, while tensile strain has the opposite effect, decreasing the bandgap. nepjol.info This tunability is crucial for designing novel electronic and optoelectronic devices.

Under sufficient tensile strain, a transition from a direct to an indirect bandgap semiconductor can occur. This change has profound implications for the material's efficiency in light emission and absorption. The ability to engineer the bandgap of 2D Si₂C through strain opens up possibilities for its use in flexible electronics, sensors, and photovoltaic applications. nih.govresearchgate.net

Table 2: Effect of Biaxial Strain on the Bandgap of 2D SiC Monolayer (Theoretical)

| Strain (%) | Bandgap (eV) | Bandgap Type |

| -16 (Compressive) | > 2.32 | Indirect |

| 0 (Strain-free) | 2.32 | Direct |

| +16 (Tensile) | < 2.32 | Indirect |

Data is based on DFT calculations for a SiC monolayer, which serves as a model for 2D Si₂C. nepjol.info

The optical properties of materials are governed by the interaction of light with their electrons. In semiconductors, the absorption of a photon can create an electron-hole pair, which can be bound together by electrostatic attraction to form a quasiparticle called an exciton (B1674681). These excitonic effects can significantly influence the optical absorption spectrum. aps.orgups-tlse.fr

Theoretical calculations that go beyond standard DFT, such as solving the Bethe-Salpeter equation (BSE) on top of GW calculations, are necessary to accurately capture excitonic effects. nsf.govarxiv.org For silicon-based nanostructures, these calculations have revealed very large exciton binding energies, which means that excitons are very stable in these systems. aps.org

For a 2D material like a Si₂C monolayer, quantum confinement effects are expected to enhance the electron-hole interaction, leading to strong excitonic effects. This would manifest as sharp peaks in the optical absorption spectrum at energies below the actual electronic bandgap. The position and intensity of these excitonic peaks are sensitive to factors like strain and temperature. aps.org While specific theoretical optical absorption spectra for Si₂C are not widely available, the established methodologies applied to other 2D materials and silicon clusters provide a clear framework for how such investigations would proceed. ups-tlse.fr The highest absorption peak for a strain-free SiC monolayer has been calculated to occur at a photon energy of 8.1 eV. nepjol.info

Ionization Energies and Cationic Cluster Stability Studies

The ionization energy, the minimum energy required to remove an electron from an atom or molecule, is a fundamental property that influences the chemical behavior of a species, particularly in astrophysical environments where high-energy radiation is prevalent. arxiv.org Theoretical studies have been conducted to determine the ionization energies of small silicon carbide clusters, (SiC)n, including the this compound species (n=2).

These studies report vertical and adiabatic ionization energies for clusters ranging from n=2 to 12. arxiv.org The adiabatic ionization energy for the (SiC)₂ cluster is 7.81 eV with respect to its most stable neutral form. frontiersin.org For smaller clusters (n=2-4), the most stable structures of the cations are found to be different from their neutral counterparts. arxiv.org This indicates that the loss of an electron can induce a significant geometric rearrangement.

The stability of these cationic clusters is crucial for understanding the nucleation and growth of larger silicon carbide dust grains in circumstellar environments. arxiv.orgfrontiersin.org The calculated ionization energies for (SiC)n clusters, which are in the range of 6.6–10.0 eV, are lower than that of the SiC molecule (~10.6 eV). arxiv.org This suggests that small clusters are more susceptible to ionization in environments with significant ultraviolet radiation.

Table 3: Adiabatic Ionization Energies of Small (SiC)n Clusters

| Cluster | Adiabatic Ionization Energy (eV) |

| (SiC)₂ | 7.81 |

| (SiC)₃ | 7.94 |

| (SiC)₄ | 7.41 - 7.84 |

| (SiC)₅ | 7.61 |

| (SiC)₉ | 6.95 |

| (SiC)₁₁ | 6.64 |

This data is derived from theoretical calculations on the stability of (SiC)n clusters. frontiersin.orgfrontiersin.org

Spectroscopic Characterization and Astrophysical Detection of Disilicon Carbide

Laboratory Spectroscopic Studies and Data Acquisition

Detailed laboratory investigations have been fundamental to understanding the molecular structure and properties of disilicon carbide. These studies have employed a range of sophisticated spectroscopic techniques to produce and characterize Si₂C in the gas phase.

The ν₃ antisymmetric stretching mode of this compound has been a key focus of infrared spectroscopic studies. acs.orgacs.orgnih.gov Using a narrow line width infrared quantum cascade laser spectrometer, researchers have observed this fundamental band around 8.3 μm. acs.orgnih.gov In one study, a total of 183 infrared transitions were recorded in the spectral range between 1200 and 1220 cm⁻¹ and assigned to the ν₃ mode of Si₂C. acs.orgnih.gov These measurements provide critical data for understanding the vibrational dynamics of the molecule.

Table 1: Selected Ro-vibrational Transitions of the ν₃ Fundamental Band of Si₂C

| J' | Kₐ' | Kₑ' | J'' | Kₐ'' | Kₑ'' | Observed Frequency (cm⁻¹) |

|---|---|---|---|---|---|---|

| 5 | 0 | 5 | 6 | 0 | 6 | 1200.56703 |

| 3 | 0 | 3 | 4 | 0 | 4 | 1201.09812 |

| 1 | 0 | 1 | 2 | 0 | 2 | 1201.64540 |

| 3 | 0 | 3 | 2 | 0 | 2 | 1203.08176 |

| 5 | 0 | 5 | 4 | 0 | 4 | 1203.68334 |

| 7 | 0 | 7 | 6 | 0 | 6 | 1204.29760 |

Data sourced from Witsch et al. (2019). amazonaws.com

In conjunction with infrared spectroscopy, pure rotational transitions of Si₂C have been measured at millimeter and submillimeter wavelengths. acs.org Specifically, rotational transitions for Kₐ = 1 and 2 have been recorded between 278 and 375 GHz using a supersonic jet spectrometer. acs.orgnih.gov These high-resolution measurements of rotational transitions are essential for determining the precise rotational constants and the geometry of the molecule.

To obtain the most accurate molecular parameters for Si₂C, a global fit data analysis is often employed. This process combines new laboratory data, such as infrared and millimeter-wavelength measurements, with existing data from the literature. acs.orgacs.orgnih.gov Through this comprehensive analysis, improved molecular parameters for both the vibrational ground state (000) and the ν₃ vibrationally excited state (001) have been derived. acs.orgnih.gov This refined data is crucial for predicting the frequencies of other transitions and for the successful astronomical detection of the molecule. The analysis has also revealed perturbations in the (001) state due to Coriolis-type interactions with other vibrational levels. acs.orgacs.orgnih.gov

The production of gas-phase Si₂C for laboratory spectroscopic studies is commonly achieved through laser ablation. acs.orgnih.gov In this technique, a high-power laser, such as an Nd:YAG laser, is used to ablate a solid sample, often pure silicon with a small amount of a carbon-containing precursor like methane. acs.orgnih.gov The resulting plasma, containing silicon and carbon atoms, is then cooled by adiabatic expansion in a buffer gas like helium, allowing for the formation of Si₂C molecules at low rotational temperatures. acs.orgnih.gov This method has proven effective for generating a sufficient concentration of the molecule for spectroscopic characterization. acs.org

Astronomical Detection and Observational Spectroscopy

The precise spectroscopic data obtained in the laboratory has enabled the successful detection of this compound in astronomical environments, providing valuable information about the chemistry of these regions.

This compound is one of several silicon-containing molecules that have been identified in the circumstellar envelopes of carbon-rich stars. aanda.org The prototypical carbon star IRC+10216 (also known as CW Leonis) has been a primary target for these observations. aanda.org The mm-wave spectrum of IRC+10216 has been extensively surveyed, leading to the identification of numerous molecules, including Si₂C. bohrium.com The detection of Si₂C and other silicon carbides in this object provides important clues about the formation of interstellar dust grains in the winds of late-type stars. acs.org

Analysis of Rotational Transitions in Astrophysical Spectra

The astrophysical detection of this compound (Si₂C), a molecule of significant interest in the study of interstellar chemistry and dust formation, was successfully achieved through the analysis of its rotational spectrum. After extensive searching, astronomers identified the molecule in the circumstellar envelope of the evolved carbon-rich star IRC+10216 (also known as CW Leo). scitechdaily.comresearchgate.netastrochymist.org This discovery was the culmination of coordinated efforts in laboratory experiments, theoretical calculations, and astrophysical observations. researchgate.net

A total of 112 rotational transitions of this compound were detected using the IRAM 30m radio telescope, with observations conducted between 80 and 350 GHz. researchgate.netastrochymist.org The identification of these lines was made possible by comparing the astronomical spectra with highly accurate predictions from laboratory microwave spectroscopy and ab initio quantum chemical calculations. acs.org The observed frequencies of these transitions allowed for the refinement of the molecule's rotational and centrifugal distortion constants. researchgate.netdntb.gov.ua

This compound is an asymmetric top molecule with a C₂ᵥ symmetry. researchgate.net Due to the zero nuclear spin of the main isotopes of both carbon (¹²C) and silicon (²⁸Si), the molecule exhibits only para-transitions. researchgate.net The analysis of its rotational spectrum provides crucial information about the physical conditions, such as temperature and density, of the regions where it is found.

The table below summarizes some of the key spectroscopic constants for the main isotopologue of this compound, derived from a combined analysis of laboratory and astrophysical data.

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 23078.2954 |

| B | 4531.0569 |

| C | 3779.6212 |

| Centrifugal Distortion Constants | |

| ΔJ | 0.0012628 |

| ΔJK | -0.053733 |

| ΔK | 0.9507 |

| δJ | 0.0001744 |

| δK | -0.01256 |

Data compiled from astrophysical observations and laboratory measurements.

Identification of Maser and Daser Lines of this compound

Theoretical studies have investigated the potential for maser (Microwave Amplification by Stimulated Emission of Radiation) and daser (an outdated term for maser) activity in this compound under astrophysical conditions. By solving the statistical equilibrium equations coupled with radiative transfer, researchers have identified several rotational transitions of para-Si₂C that could exhibit maser action or anomalous absorption. researchgate.net

One study calculated the energies of 200 lower rotational levels and the Einstein A and B coefficients for 867 radiative transitions. researchgate.net The analysis revealed that out of these transitions, 13 show weak maser action, while 19 exhibit anomalous absorption. researchgate.net Notably, the transition 8₀₈–7₁₇ was found to display characteristics of both maser emission and anomalous absorption. researchgate.net

The presence of maser lines can significantly amplify the observed signal, making it a powerful tool for probing the physical conditions of the emitting region. The identification of potential maser transitions in this compound provides a roadmap for future high-resolution observations to search for this phenomenon and to better constrain the physical parameters of the circumstellar envelopes where the molecule resides.

Comparison of Observed Spectroscopic Data with Astrophysical Chemical Models

The detection of this compound in IRC+10216 provides a critical test for astrophysical chemical models that aim to describe the formation and evolution of molecules in circumstellar envelopes. Current models predict that this compound is a likely seed for the formation of silicon carbide (SiC) dust grains, which are known to be abundant in the outflows of carbon-rich stars. scitechdaily.com

Comparisons between the observed abundances of this compound and the predictions of these models show a good, though not perfect, agreement. scitechdaily.com This general consistency lends credibility to the theoretical frameworks but also highlights areas where the models may need refinement. scitechdaily.com For instance, the observed abundance of this compound in IRC+10216 is roughly ten times lower than that of its isomer, silicon dicarbide (SiC₂). scitechdaily.com Accurately reproducing this abundance ratio is a key challenge for chemical models.

The discrepancies between observations and models can point to missing or poorly understood chemical reactions, inaccurate reaction rates, or a need for a more detailed treatment of the physical structure and dynamics of the circumstellar envelope. Continued observations of this compound and other silicon-bearing molecules, combined with further development of chemical models, are essential for a complete understanding of silicon chemistry in space and the formation of SiC dust.

Isotopic Species Characterization and Abundance Determinations

The study of isotopic species, or isotopologues, of molecules provides valuable insights into the nucleosynthetic processes occurring in stars and the chemical evolution of the galaxy. While the primary detection of this compound focused on its main isotopologue (²⁸Si¹²C²⁸Si), the potential for detecting its rarer isotopic variants exists.

Studies of presolar silicon carbide grains found in meteorites have revealed a wide range of isotopic compositions for both silicon and carbon, reflecting the diverse stellar origins of these grains. nasa.govusra.edu For instance, the ¹²C/¹³C ratio in these grains can vary by orders of magnitude. usra.edu Similarly, significant variations are observed in the ²⁹Si/²⁸Si and ³⁰Si/²⁸Si ratios. nasa.gov

In the context of gas-phase molecules, the rotational spectra of the ²⁹Si and ³⁰Si isotopologues of the related molecule, silicon dicarbide (SiC₂), have been characterized in the laboratory and detected in IRC+10216. researchgate.net The successful detection of these heavier isotopologues of SiC₂ suggests that the detection of the corresponding isotopologues of this compound may also be feasible with sufficiently sensitive observations.

The determination of isotopic abundance ratios for this compound in circumstellar envelopes would provide stringent constraints on models of stellar nucleosynthesis and galactic chemical evolution. For example, the relative abundances of the silicon isotopes can help to pinpoint the type of star that produced the material in the circumstellar envelope.

The table below lists the terrestrial isotopic abundances of silicon and carbon, which serve as a baseline for comparison with astrophysical measurements.

| Isotope | Natural Abundance (%) |

| Silicon | |

| ²⁸Si | 92.23 |

| ²⁹Si | 4.67 |

| ³⁰Si | 3.10 |

| Carbon | |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

Data sourced from standard isotopic abundance tables.

Formation Pathways and Reaction Mechanisms of Disilicon Carbide

Formation in Astrophysical Environments

The interstellar and circumstellar medium provides a unique laboratory for the study of exotic molecules like disilicon carbide. Its presence offers insights into the chemical evolution of stars and the formation of cosmic dust.

This compound has been identified in the extended atmospheres of evolved, carbon-rich stars. scitechdaily.com In these stellar environments, the abundance of carbon exceeds that of oxygen. Because the highly stable carbon monoxide (CO) molecule sequesters nearly all of the available oxygen, excess carbon is free to form various carbon-bearing molecules and dust grains. scitechdaily.com

After decades of searching, astronomers successfully detected this compound (Si-C-Si) in the atmosphere of the carbon-rich star RW Leo, identifying 112 of its transitions. scitechdaily.com The formation in these environments is thought to occur through gas-phase reactions involving silicon and carbon-containing species at the high temperatures characteristic of the inner circumstellar envelopes. While specific reaction pathways are the subject of ongoing research, the general conditions of high temperature and an excess of carbon are conducive to the formation of silicon-carbon species like Si2C and its cousin, SiC2. scitechdaily.com

Table 1: Observational Data for this compound in the Carbon-Rich Star RW Leo

| Parameter | Observation Details | Significance |

|---|---|---|

| Target Star | RW Leo (IRC+10216) | A well-known evolved, carbon-rich star with a rich molecular chemistry. scitechdaily.com |

| Detected Transitions | 112 | Confirmed the presence of Si2C in a circumstellar environment. scitechdaily.com |

| Relative Abundance | Approximately ten times less abundant than SiC2. | Provides constraints for chemical models of circumstellar envelopes. scitechdaily.com |

Si2C is considered a crucial molecule in the formation of cosmic dust. scitechdaily.com Specifically, it is predicted to be a likely nucleation seed for the growth of silicon carbide (SiC) dust grains. scitechdaily.com The process of dust formation begins with the creation of small molecular seeds that grow as other molecules condense onto them. scitechdaily.com Molecules like Si2C and SiC2 are believed to be the most abundant silicon-carbon species in the dust-forming regions of stellar environments, playing a key role in initiating this process. scitechdaily.com These initial molecular clusters are critical precursors for the larger SiC grains that are eventually expelled into the interstellar medium, contributing to the galactic budget of silicon and carbon. escholarship.orgescholarship.org Meteoritic analysis has confirmed that SiC grains found on Earth originated in the envelopes of carbon stars, underscoring the importance of this nucleation pathway. nasa.gov

The abundance of molecules in stellar atmospheres is often modeled assuming thermal equilibrium. However, astrophysical environments are dynamic, and non-equilibrium processes can significantly impact molecular concentrations. arxiv.orgarxiv.org Processes such as stellar winds, shock waves, and photodissociation driven by interstellar radiation can create conditions that deviate from local thermodynamic equilibrium (LTE).

These non-equilibrium dynamics can alter the expected abundances of chemical species. arxiv.org For this compound, observations show a good, though not perfect, agreement with chemical model expectations. scitechdaily.com This discrepancy suggests that non-equilibrium processes likely influence the formation and destruction rates of Si2C, highlighting a need for corrections to existing models of the source. scitechdaily.com The dynamic nature of circumstellar envelopes, with their outflows and varying temperature gradients, means that the abundance of Si2C in any specific region can be influenced by local physical conditions that are not in a steady state.

Mechanistic Studies in High-Temperature Systems

In terrestrial applications, Si2C is primarily encountered as a transient, gaseous species in the high-temperature synthesis of silicon carbide materials.

This compound is a key gaseous intermediate in the synthesis of silicon carbide crystals via sublimation-based methods, such as the Lely process and its modern variant, the Physical Vapor Transport (PVT) method. powerwaywafer.comwikipedia.org In these processes, a source of solid silicon carbide powder is heated in a crucible to temperatures around 2,500 °C. wikipedia.org At these extreme temperatures, the solid SiC does not melt but instead sublimes, decomposing into several gaseous components. powerwaywafer.comwikipedia.org

Experimental studies have identified Si, SiC2, and Si2C as the main gaseous species present during this process. powerwaywafer.com The formation of gaseous Si2C occurs through the decomposition of the solid SiC source material. powerwaywafer.com These gaseous intermediates are then transported through a temperature gradient to a cooler seed crystal where they deposit and contribute to the growth of a large, single SiC crystal. powerwaywafer.com

Table 2: Major Gaseous Species from SiC Sublimation in the PVT/Lely Process

| Gaseous Species | Formation Reaction from Solid SiC |

|---|---|

| Silicon (Si) | SiC(s) ⇌ Si(g) + C(s) |

| This compound (Si2C) | 2SiC(s) ⇌ Si2C(g) + C(s) |

| Silicon Dicarbide (SiC2) | 2SiC(s) ⇌ SiC2(g) + Si(l,g) |

Source: Adapted from data on gas phase components in SiC crystal growth. powerwaywafer.com

The growth of a bulk SiC crystal from the vapor phase is a complex process involving mass transport and surface crystallization. powerwaywafer.com The gaseous species generated from the sublimation source, including Si2C, travel to the surface of a slightly cooler seed crystal. The precise surface reaction mechanisms involving Si2C are intricate and involve several steps.

Upon reaching the SiC crystal surface, the Si2C molecules adsorb and are incorporated into the growing crystal lattice. This process requires the molecules to find energetically favorable sites, such as steps or kinks on the crystal surface, where they can chemically bond and extend the crystalline structure. The reaction is essentially the reverse of the decomposition that occurs at the hotter source material, leading to the formation of solid SiC. While extensive research has been conducted on the surface modification of SiC through oxidation or etching, the specific atomic-level dynamics of how gaseous Si2C contributes to the pristine growth of the SiC lattice is a highly specialized area of surface science. researchgate.netnih.govnih.govresearchgate.net

Radical Contributions to SiC Crystal Growth Processes Involving Si₂C

The contribution of radical species, including this compound, is fundamental to understanding the intricate mechanisms of SiC crystal growth. Theoretical studies utilizing Density Functional Theory (DFT) have provided significant insights into the behavior of Si₂C radicals at the growth interface.

One of the critical findings from these theoretical investigations is that the Si₂C molecule exhibits no activation barrier for its chemical adsorption onto the silicon carbide surface. This suggests a high reactivity and a strong propensity for Si₂C to incorporate into the growing SiC crystal lattice. The absence of an energy barrier facilitates a more efficient growth process.

Table 1: Theoretical Adsorption Behavior of Si₂C on SiC Surfaces

| Property | Value | Significance |

| Activation Barrier for Adsorption | 0 eV | Indicates spontaneous chemisorption on the SiC surface, promoting efficient crystal growth. |

| Adsorption Energy | Favorable | Suggests a strong and stable bond formation between Si₂C and the SiC surface. |

This interactive table summarizes the key theoretical findings regarding the adsorption of Si₂C on SiC surfaces.

Laboratory-Based Reaction Kinetics and Trapping Studies

Direct experimental investigation of the reaction kinetics of transient species like this compound presents considerable challenges due to the extreme temperatures and complex environments in which they are generated. Consequently, there is a scarcity of specific laboratory-based kinetic data for gas-phase reactions involving Si₂C.

However, the broader field of gas-phase kinetics provides a framework for understanding the potential reactions of Si₂C. Techniques such as Knudsen Effusion Mass Spectrometry (KEMS) and Selected Ion Flow Tube (SIFT) mass spectrometry are employed to study ion-molecule and radical-molecule reactions at high temperatures. ias.ac.in These methods allow for the determination of reaction rate coefficients and the identification of product channels.

While specific trapping studies for Si₂C are not widely reported in the literature, the principles of matrix isolation spectroscopy could potentially be applied. This technique involves trapping reactive species in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization and the study of their subsequent reactions upon controlled warming or photoexcitation.

Future advancements in experimental techniques, particularly in high-temperature flow reactors coupled with sensitive detection methods like laser-induced fluorescence or mass spectrometry, will be crucial for obtaining the much-needed experimental kinetic data for Si₂C reactions. This data is essential for validating and refining theoretical models of SiC growth.

Protonation Chemistry of this compound

The study of the protonation chemistry of this compound is primarily a domain of theoretical and computational chemistry, given the difficulty of experimentally handling this transient species. The proton affinity of a molecule is a fundamental measure of its gas-phase basicity and provides insight into its reactivity with acids.

Theoretical calculations can predict the proton affinity of Si₂C and identify the most likely site of protonation. Understanding the protonation behavior is important as it can influence the ion-molecule reaction pathways that may occur in the plasma environments used for some SiC synthesis or processing techniques.

Table 2: Predicted Protonation Properties of this compound

| Property | Predicted Characteristic | Implication |

| Proton Affinity | High | Suggests that Si₂C is a relatively strong gas-phase base. |

| Protonation Site | Likely the carbon atom | The carbon atom is expected to be the most nucleophilic center. |

This interactive table presents the theoretically predicted protonation characteristics of this compound.

Advanced Research Directions and Potential Applications of Disilicon Carbide

Theoretical Exploration of Novel Disilicon Carbide Architectures

Computational studies have become a powerful tool for predicting and understanding the properties of new materials before their experimental realization. For this compound, theoretical research is paving the way for its potential use in next-generation electronics and optoelectronics by exploring novel atomic arrangements.

Recent theoretical studies have investigated the possibility of creating stable, single-atom-thick sheets of this compound. Unlike its bulk form, a two-dimensional Si2C monolayer is predicted to have unique electronic and structural properties. rsc.org Initial calculations suggested that a pristine, perfectly flat Si2C monolayer is dynamically unstable. researchgate.net However, further research has shown that stability can be achieved through specific structural modifications.

One predicted stable form is a buckled honeycomb structure. researchgate.net The stability of this buckled Si2C monolayer has been confirmed by phonon spectrum analysis, which shows the absence of imaginary frequencies that would indicate structural instability. researchgate.netresearchgate.net Theoretical studies also indicate that while a graphene-like Si2C sheet has a higher formation energy and is thus considered unstable, Si-rich two-dimensional composites like Si2C are more stable in diamond-like, 4-coordinated structures. mdpi.comencyclopedia.pub

The application of mechanical strain is another method explored to stabilize 2D Si2C. For instance, a small tensile strain of just +2.5% can make a previously unstable monolayer dynamically stable. researchgate.net This ability to achieve stability through strain engineering opens up possibilities for creating flexible and tunable materials.

The primary driver for exploring 2D Si2C is its potential in optoelectronics, an area where materials with specific bandgaps are crucial. rsc.org Unlike graphene, which is semimetallic with a zero bandgap, theoretical calculations predict that 2D silicon carbide materials possess intrinsic electronic gaps. rsc.orgscispace.com

Computational studies show that a stable, buckled Si2C monolayer is an indirect semiconductor with a moderate energy gap. researchgate.net The pristine Si2C monolayer is predicted to be a direct semiconductor with a moderate bandgap, but its properties can be significantly altered. researchgate.net This tunability is a key feature for optoelectronic applications. By applying biaxial strain, both the bandgap and the exciton (B1674681) binding energy can be continuously adjusted. researchgate.net Tensile strain can induce a red-shift in the optical absorption spectrum, while functionalization, such as with fluorine, can cause a blue-shift. researchgate.net This strain-engineered tunability makes the Si2C monolayer a promising candidate for nano-optoelectronic devices. researchgate.netresearchgate.net

| Property | Finding | Significance |

|---|---|---|

| Stability | Pristine monolayer is dynamically unstable, but can be stabilized by buckling or applying a small tensile strain (+2.5%). researchgate.netresearchgate.net | Demonstrates pathways to experimentally realize stable 2D Si2C. |

| Structure | Predicted to form a stable, buckled honeycomb configuration. researchgate.net | The structure directly influences its electronic and optical properties. |

| Bandgap Type | Predicted to be a direct or indirect semiconductor depending on the specific configuration and strain. researchgate.netresearchgate.net | Direct bandgap materials are generally more efficient for light-emitting applications. |

| Bandgap Tuning | The bandgap and exciton binding energy can be continuously tuned by applying strain. researchgate.net | Allows for the design of optoelectronic devices operating at specific wavelengths. |

| Optical Absorption | Tensile strain can induce a red-shift, while fluorination can cause a blue-shift in the absorption spectrum. researchgate.net | Offers a method to control the material's interaction with light. |

This compound as a Precursor or Component in Advanced Materials Research

Beyond its theoretical novelty, this compound plays a tangible, albeit often intermediary, role in the synthesis of advanced industrial materials.

This compound is a key gaseous species in the production of high-purity silicon carbide (SiC). wikipedia.orgatamanchemicals.comjetir.org In the Lely process, a method for growing high-quality single crystals of SiC, SiC powder is sublimed at approximately 2500 °C. wikipedia.orgallwin21.com This high-temperature vapor contains several species, including silicon, carbon, silicon dicarbide (SiC2), and this compound (Si2C). wikipedia.orgatamanchemicals.comjetir.org These species are then redeposited on a slightly cooler substrate to form large, flake-like SiC single crystals. wikipedia.org The presence and transport of Si2C in the vapor phase are thus integral to this widely used crystal growth method.

A proposed method for depositing silicon carbide onto silicon involves using a nonequilibrium this compound vapor phase, which serves to transport SiC molecules to the substrate surface. researchgate.net Furthermore, Si2C is relevant in the creation of SiC materials from preceramic polymers. wikipedia.orgallwin21.com The pyrolysis of materials like polycarbosilanes at high temperatures is another route to produce SiC ceramics, a process where various silicon-carbon species are formed. wikipedia.orgallwin21.com These SiC materials, including fibers and composites, are valued for their high strength, hardness, and thermal conductivity. jetir.org NASA has developed SiC/SiC ceramic matrix composites (CMCs) for high-temperature structural applications, such as in gas turbine engines, that rely on advanced processing techniques for the SiC fibers and matrix. nasa.gov

Silicon carbide is a premier wide bandgap semiconductor, valued for its ability to operate at high temperatures, voltages, and frequencies far exceeding the capabilities of conventional silicon. tuwien.ac.ataip.org It possesses a wide bandgap, high thermal conductivity, and a high electric breakdown field. tuwien.ac.atscirp.org The quality of the SiC substrate is paramount for the performance of these devices, and a major challenge in SiC manufacturing is the elimination of crystalline defects. aip.org

This compound's role here is indirect but fundamental. As a crucial molecular intermediate in the Lely process, Si2C is involved in the formation of the very SiC single crystals that serve as the foundation for these high-power electronic devices. wikipedia.orgatamanchemicals.com The control of the vapor phase chemistry, including the behavior of Si2C, influences the quality and purity of the resulting SiC crystals. wikipedia.org Therefore, understanding the kinetics and transport of this compound during crystal growth is essential for producing the high-quality, defect-free SiC wafers required for the advancement of wide bandgap semiconductor technology. aip.org

Future Spectroscopic and Observational Initiatives

Significant progress has been made in characterizing the spectroscopic fingerprint of this compound. The antisymmetric stretching mode (ν3) of Si2C has been studied in detail using infrared quantum cascade laser spectroscopy. nih.gov These laboratory measurements provide precise frequencies for its vibrational transitions. nih.gov Additionally, pure rotational transitions have been recorded at submillimeter wavelengths. nih.gov

These highly accurate laboratory data are crucial for several future initiatives:

Astronomical Searches: The this compound molecule has been detected in the envelope of the carbon-rich star IRC+10216. researchgate.net The detailed spectroscopic data from laboratory studies enable more sensitive and extensive searches for Si2C in other interstellar and circumstellar environments using radio and infrared telescopes. nih.govresearchgate.net Future observational campaigns can use this information to map the distribution of Si2C and better understand the chemistry of silicon and carbon in space.

Refining Molecular Models: The experimental data have revealed perturbations in the vibrational states of Si2C, specifically a Coriolis-type interaction. nih.gov Future high-resolution spectroscopic studies can further probe these interactions, leading to more refined quantum chemical models of the molecule's structure and dynamics.

Investigating Isomers and Clusters: Future initiatives may also focus on the spectroscopy of related silicon-carbon clusters to build a more complete picture of the chemical family. frontiersin.org Comparing the spectra of SiC, SiC2, and Si2C provides rigorous benchmarks for theoretical models of chemical bonding. researchgate.net

High-Resolution Spectroscopic Missions for Interstellar Si2C

The detection and characterization of molecules in the interstellar medium (ISM) are critically dependent on high-resolution spectroscopy, which can resolve the unique rotational and vibrational transitions that serve as molecular fingerprints. unibo.it this compound, in its C2v symmetry form (SiCSi), was successfully identified in the circumstellar envelope of the carbon-rich star IRC+10216. researchgate.netaanda.org This detection was a significant achievement, confirming theoretical predictions of its presence in such environments. aanda.org

The identification was made possible by observations with the IRAM 30m telescope, which detected a large number of rotational transitions of Si2C across a wide range of frequencies. nrao.eduarxiv.org This wealth of data, supported by contemporaneous laboratory spectroscopic work, allowed for the derivation and improvement of the molecule's rotational and centrifugal distortion constants. aanda.orgnrao.edu The environment of IRC+10216 is so rich in molecular species that it is considered a natural "spectroscopic laboratory" for refining molecular data. aanda.orgaanda.org

Future observational campaigns with next-generation telescopes are poised to expand our knowledge of Si2C and related molecules. The James Webb Space Telescope (JWST), with its Mid-Infrared Instrument (MIRI), is a prime facility for targeting the vibrational features of small silicon carbide clusters, which are expected to have strong signatures in the 6–10 μm range. frontiersin.orgolemiss.edu The high sensitivity and resolution of JWST could enable the detection of Si2C in new environments or reveal more details about its abundance and excitation conditions. olemiss.edu Furthermore, proposed future concepts like an Interstellar Probe carrying advanced spectrometers could one day provide unobscured measurements of the interstellar medium, free from the foreground emissions that challenge Earth-based and near-Earth observatories. jhuapl.edu

Table 1: Observational Data for this compound (SiCSi) in IRC+10216

| Telescope/Instrument | Frequency Range | Number of Transitions Observed | Key Finding |

|---|

Exploration of Unidentified Features Attributable to Si2C and Related Clusters

The electromagnetic spectrum observed from astronomical sources is replete with unidentified spectral features. nrao.edu These include the well-known Unidentified Infrared (UIR) emission bands, which are broad features typically seen between 3 and 20 μm. arxiv.orgwikipedia.org While often attributed to complex organic molecules like polycyclic aromatic hydrocarbons (PAHs), the precise carriers remain unconfirmed, and other molecules could contribute to this or other unidentified spectral phenomena. wikipedia.org

Small silicon carbide clusters are considered potential carriers for some of these unidentified features. olemiss.edu Theoretical calculations have shown that rhomboidal Si2C2, a related cluster, possesses a notably intense anharmonic vibrational frequency at 988.1 cm⁻¹ (10.1 μm). frontiersin.orgolemiss.edu This feature falls squarely within a spectral region where unidentified infrared bands are commonly observed, making it a strong candidate for future observational searches with instruments like JWST. frontiersin.orgolemiss.edu

This compound itself, along with SiC2, is believed to be a fundamental gas-phase precursor in the formation of SiC dust grains. researchgate.net Therefore, understanding its spectral signatures is crucial for building a complete picture of dust formation in evolved stars. The detection of these precursor molecules helps bridge the gap between atomic constituents and macroscopic dust grains, a key process in stellar evolution and the enrichment of the interstellar medium. frontiersin.orgolemiss.edu

Table 2: Promising Calculated Vibrational Frequencies of a Related Si-C Cluster for Astronomical Detection

| Cluster | Vibrational Mode | Frequency (cm⁻¹) | Wavelength (μm) | Calculated Intensity (km mol⁻¹) | Significance |

|---|

Unexplored Chemical Reactivity and Dynamics of Si2C

While Si2C has been identified in space, many aspects of its chemical behavior remain poorly understood. The study of chemical dynamics, which investigates chemical processes at a fundamental molecular level, is essential for building accurate astrochemical models. hw.ac.uk For Si2C, research in this area is critical for understanding its formation and destruction pathways in the harsh conditions of the interstellar and circumstellar medium. github.io

A significant advancement in this field has been the construction of the first global potential energy surface (PES) for the electronic ground state of Si2C (X ¹A₁). github.iooup.com A PES is a theoretical map of the energy of a system as a function of the positions of its atoms, and it is a fundamental tool for simulating reaction dynamics. researchgate.net This PES for Si2C was developed based on thousands of high-level ab initio energy point calculations. oup.comresearchgate.net

Using this detailed PES, researchers can perform simulations to study key reactions. One such reaction investigated is C(³P) + Si₂(X ³Σg⁻) → Si(³P) + SiC(X ³Π), which is of great importance in carbon-rich interstellar chemistry. github.iooup.com By employing methods like quasi-classical trajectory and time-dependent wave packet calculations, scientists can compute reaction cross-sections and rate constants. github.io These calculated rates are essential inputs for large-scale astrochemical models that simulate the chemical evolution of interstellar clouds and circumstellar envelopes. github.ioresearchgate.net Despite this progress, many potential reaction pathways involving Si2C have yet to be explored, representing a frontier in the study of interstellar chemistry. github.io

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Si2C |

| Silicon carbide | SiC |

| Dicarbon | C2 |

| Silicon dicarbide | SiC2 |

| Disilicon dicarbide | Si2C2 |

Q & A

Q. What experimental techniques are used to detect disilicon carbide in astrophysical environments?

this compound is primarily detected via high-resolution rotational spectroscopy using telescopes like the IRAM 30 m. Observational data from sources like IRC+10216 (a carbon-rich star) are analyzed for rotational transitions, with spectral resolutions of ~195 kHz and frequency accuracies up to 50 kHz for high signal-to-noise ratios. Laboratory-derived rotational and centrifugal distortion constants enable precise predictions of spectral lines up to 500 GHz .

Q. How is this compound synthesized in laboratory settings?

Si₂C is synthesized via the Lely process, which involves sublimating SiC powder at ~2500°C in an argon atmosphere. This produces high-purity single crystals (predominantly 6H-SiC phase) through redeposition of vapor-phase species like Si, C, SiC₂, and Si₂C. The process emphasizes controlled temperature gradients to optimize crystal growth .

Q. What are the key structural and electronic properties of this compound?

Si₂C has a C₂v symmetry and a ¹A₁ electronic ground state. Its permanent dipole moment (~1 D along the b-axis) facilitates rotational spectroscopy. The molecule’s isotopic variants (e.g., ²⁹Si₂C, ³⁰Si₂C) exhibit distinct rotational constants due to nuclear spin statistics, where only half the rotational levels (Ka + Kc even) are permitted due to bosonic silicon atoms .

Advanced Research Questions

Q. How does isotopic substitution (e.g., ²⁹Si, ³⁰Si) improve spectroscopic modeling of Si₂C?

Isotopic studies reduce uncertainties in rotational constants by isolating nuclear spin effects and centrifugal distortion. For example, ²⁹Si₂C and ³⁰Si₂C isotopologues provide refined rotational constants (e.g., B₀, D₀) that enhance spectral line predictions up to 500 GHz with <50 kHz error margins. This is critical for interpreting astrophysical data from sources like IRC+10216 .

Q. What computational methods resolve contradictions in Si₂C spectral line assignments?

Discrepancies in line frequencies (e.g., between laboratory and astrophysical data) are addressed by combining ab initio quantum calculations with experimental rotational constants. For instance, hybrid density functional theory (DFT) models validate bond lengths (e.g., Si–C distances ~2.2 Å) and electronic configurations, reconciling observed vs. predicted line intensities .

Q. How can Si₂C’s electronic structure inform its role in cosmic dust formation?

Si₂C is theorized as a precursor to silicon-carbide (SiC) dust grains in stellar envelopes. Computational studies of its ionization potential and bonding energetics (e.g., using mass spectrometry and collision-induced dissociation) reveal stability under high-temperature conditions, supporting its role in nucleation processes .

Q. What challenges arise in reproducing Si₂C’s spectral data across different experimental setups?

Variations in spectral resolution (e.g., 1 MHz vs. 195 kHz) and signal-to-noise ratios between laboratory and telescope data require rigorous cross-calibration. Advanced fitting algorithms (e.g., SPFIT/SPCAT) iteratively adjust centrifugal distortion constants to harmonize datasets, minimizing systematic errors .

Methodological Considerations

- Data Validation : Ensure rotational constants are derived from both laboratory and astrophysical observations to account for environmental effects (e.g., turbulence in stellar envelopes) .

- Reproducibility : Document experimental parameters (e.g., spectral resolution, temperature gradients in synthesis) to enable replication, per guidelines in scientific reporting .

- Computational Cross-Checks : Validate spectroscopic models using multi-reference methods (e.g., CASSCF) to address electron correlation effects in Si₂C’s ground state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.